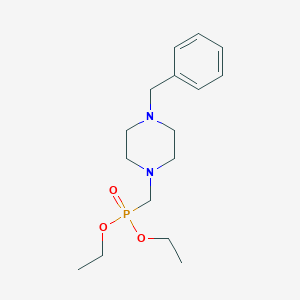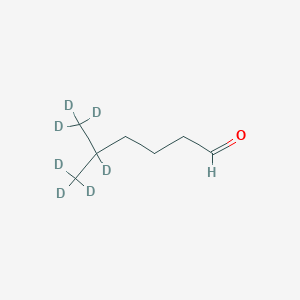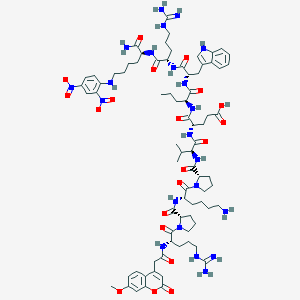
Diethyl benzylpiperazinomethylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl benzylpiperazinomethylphosphonate (DEBPM) is a chemical compound that belongs to the family of organophosphorus compounds. It is a white crystalline solid that has been widely used in scientific research for its unique properties.
Wirkmechanismus
Diethyl benzylpiperazinomethylphosphonate acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which can cause overstimulation of the nervous system. The overstimulation of the nervous system can lead to a range of symptoms, including muscle spasms, convulsions, and respiratory failure.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Diethyl benzylpiperazinomethylphosphonate are similar to those of other organophosphorus compounds. Diethyl benzylpiperazinomethylphosphonate can cause inhibition of acetylcholinesterase, which can lead to overstimulation of the nervous system. This can result in a range of symptoms, including muscle spasms, convulsions, and respiratory failure. Diethyl benzylpiperazinomethylphosphonate can also cause inhibition of other enzymes, including butyrylcholinesterase and carboxylesterase.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl benzylpiperazinomethylphosphonate has several advantages for lab experiments. It is a highly sensitive and specific reagent that can detect nerve agents at very low concentrations. Diethyl benzylpiperazinomethylphosphonate is also relatively easy to synthesize and purify. However, Diethyl benzylpiperazinomethylphosphonate has some limitations for lab experiments. It is a toxic and hazardous substance that requires careful handling and disposal. Diethyl benzylpiperazinomethylphosphonate can also interfere with other biochemical assays, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on Diethyl benzylpiperazinomethylphosphonate. One area of research is the development of new methods for the detection and quantification of nerve agents. This could involve the synthesis of new derivatives of Diethyl benzylpiperazinomethylphosphonate that have improved sensitivity and specificity. Another area of research is the development of new organophosphorus compounds that have potential applications in medicine and agriculture. This could involve the synthesis of new compounds that have improved efficacy and safety profiles.
Conclusion
In conclusion, Diethyl benzylpiperazinomethylphosphonate is a unique organophosphorus compound that has been widely used in scientific research for its properties. The synthesis of Diethyl benzylpiperazinomethylphosphonate is a complex process that requires careful control of the reaction conditions and purification techniques. Diethyl benzylpiperazinomethylphosphonate has several advantages for lab experiments, including its high sensitivity and specificity. However, Diethyl benzylpiperazinomethylphosphonate is a toxic and hazardous substance that requires careful handling and disposal. There are several future directions for research on Diethyl benzylpiperazinomethylphosphonate, including the development of new methods for the detection and quantification of nerve agents and the development of new organophosphorus compounds with potential applications in medicine and agriculture.
Synthesemethoden
The synthesis of Diethyl benzylpiperazinomethylphosphonate involves the reaction of benzyl chloride with diethyl phosphite, followed by the reaction of the resulting benzyl diethylphosphonate with piperazine. The final product is obtained by the subsequent reaction of the intermediate with formaldehyde. The synthesis of Diethyl benzylpiperazinomethylphosphonate is a complex process that requires careful control of the reaction conditions and purification techniques.
Wissenschaftliche Forschungsanwendungen
Diethyl benzylpiperazinomethylphosphonate has been widely used in scientific research as a reagent for the detection and quantification of nerve agents. It is a highly sensitive and specific reagent that can detect nerve agents at very low concentrations. Diethyl benzylpiperazinomethylphosphonate has also been used as a precursor for the synthesis of other organophosphorus compounds that have potential applications in medicine and agriculture.
Eigenschaften
CAS-Nummer |
157524-19-1 |
|---|---|
Produktname |
Diethyl benzylpiperazinomethylphosphonate |
Molekularformel |
C16H27N2O3P |
Molekulargewicht |
326.37 g/mol |
IUPAC-Name |
1-benzyl-4-(diethoxyphosphorylmethyl)piperazine |
InChI |
InChI=1S/C16H27N2O3P/c1-3-20-22(19,21-4-2)15-18-12-10-17(11-13-18)14-16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3 |
InChI-Schlüssel |
CPQDHKDKVMESSV-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CN1CCN(CC1)CC2=CC=CC=C2)OCC |
Kanonische SMILES |
CCOP(=O)(CN1CCN(CC1)CC2=CC=CC=C2)OCC |
Andere CAS-Nummern |
157524-19-1 |
Synonyme |
DBPMP diethyl benzylpiperazinomethylphosphonate O,O-diethyl (benzylpiperazinomethyl)phosphonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B128073.png)












